molecular formula C6H12O5 B13820842 2-O-Methyl-D-arabinose CAS No. 39951-07-0

2-O-Methyl-D-arabinose

Katalognummer: B13820842
CAS-Nummer: 39951-07-0
Molekulargewicht: 164.16 g/mol
InChI-Schlüssel: ALNDFFUAQIVVPG-HSUXUTPPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-O-Methyl-D-arabinose is a methylated derivative of D-arabinose, a naturally occurring pentose sugar This compound is characterized by the presence of a methoxy group (-OCH₃) attached to the second carbon of the arabinose molecule

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-Methyl-D-arabinose typically involves the methylation of D-arabinose. One common method is the reaction of D-arabinose with methyl iodide (CH₃I) in the presence of a base such as silver oxide (Ag₂O). The reaction proceeds under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications. the process generally involves the same principles as laboratory synthesis, with optimization for larger scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-O-Methyl-D-arabinose undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: The methoxy group can be substituted under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like nitric acid (HNO₃) or potassium permanganate (KMnO₄) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) is a typical reducing agent.

    Substitution: Halogenating agents such as thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products

    Oxidation: Produces 2-O-Methyl-D-arabinonic acid.

    Reduction: Yields 2-O-Methyl-D-arabinitol.

    Substitution: Can form various derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

2-O-Methyl-D-arabinose has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-O-Methyl-D-arabinose involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active sites. This inhibition can affect various metabolic pathways, leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    D-arabinose: The parent compound, lacking the methoxy group.

    2-O-Methyl-D-glucose: Another methylated sugar with similar properties but different biological activities.

    L-arabinose: An isomer of D-arabinose with distinct structural and functional characteristics.

Uniqueness

2-O-Methyl-D-arabinose is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications where other sugars may not be as effective .

Eigenschaften

CAS-Nummer

39951-07-0

Molekularformel

C6H12O5

Molekulargewicht

164.16 g/mol

IUPAC-Name

(2S,3R,4R)-3,4,5-trihydroxy-2-methoxypentanal

InChI

InChI=1S/C6H12O5/c1-11-5(3-8)6(10)4(9)2-7/h3-7,9-10H,2H2,1H3/t4-,5-,6-/m1/s1

InChI-Schlüssel

ALNDFFUAQIVVPG-HSUXUTPPSA-N

Isomerische SMILES

CO[C@H](C=O)[C@@H]([C@@H](CO)O)O

Kanonische SMILES

COC(C=O)C(C(CO)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.